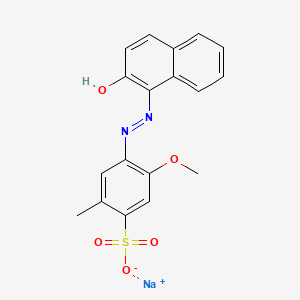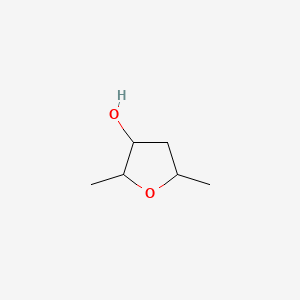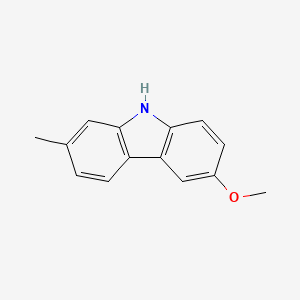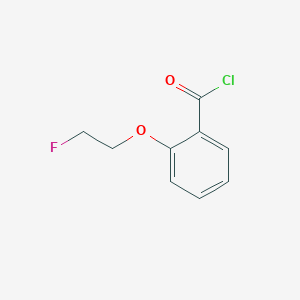
delta4-Cephalexin Diketopiperazine (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta4-Cephalexin Diketopiperazine (Technical Grade): is a derivative of cephalexin, a first-generation cephalosporin antibiotic. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of delta4-Cephalexin Diketopiperazine involves the cyclization of cephalexin under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the diketopiperazine ring. Common reagents used in this process include acetic anhydride and pyridine .
Industrial Production Methods: In an industrial setting, the production of delta4-Cephalexin Diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Delta4-Cephalexin Diketopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diketopiperazines.
Aplicaciones Científicas De Investigación
Delta4-Cephalexin Diketopiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit bacterial cell wall synthesis.
Medicine: Investigated for its potential use as an antibiotic or as a precursor in the development of new drugs.
Industry: Used in the production of high-quality reference materials and proficiency testing.
Mecanismo De Acción
The mechanism of action of delta4-Cephalexin Diketopiperazine involves the inhibition of bacterial cell wall synthesis. This compound targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the bacterial cell wall and eventual cell lysis .
Comparación Con Compuestos Similares
Cephalexin: A first-generation cephalosporin antibiotic used to treat bacterial infections.
Diketopiperazines: A class of cyclic dipeptides with diverse biological activities, including antimicrobial and anticancer properties.
Comparison: Delta4-Cephalexin Diketopiperazine is unique due to its specific structure, which combines the properties of cephalexin and diketopiperazines. This combination enhances its stability and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H17N3O4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) |
Clave InChI |
NOPWEGGWWFOKMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)


![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)


![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)





